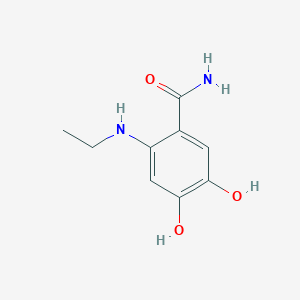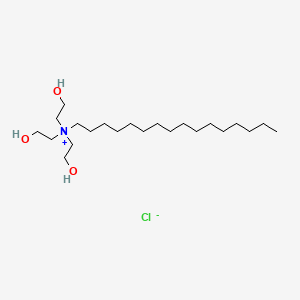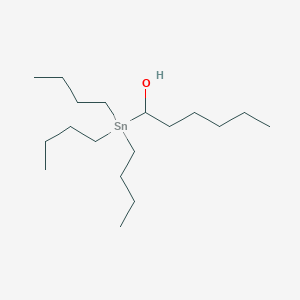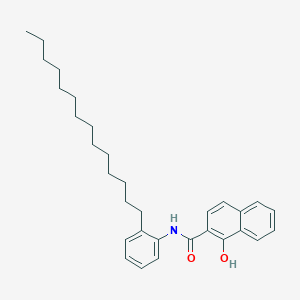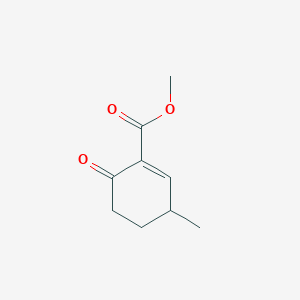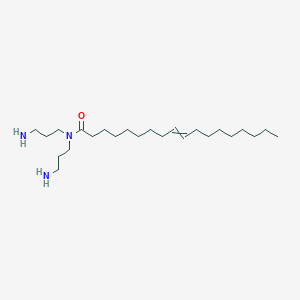![molecular formula C10H18O5S B14284608 Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate CAS No. 124668-81-1](/img/structure/B14284608.png)
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate is an organic compound with the molecular formula C10H18O5S. It is an ester derivative of 2-heptenoic acid, characterized by the presence of a methanesulfonyl group attached to the seventh carbon of the hept-2-enoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate typically involves the esterification of 2-heptenoic acid followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-heptenoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ester is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The double bond in the hept-2-enoate chain can be reduced to form the corresponding saturated ester.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction Reactions: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted esters depending on the nucleophile used.
Reduction Reactions: The major product is ethyl 7-[(methanesulfonyl)oxy]heptanoate.
Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The double bond in the hept-2-enoate chain can participate in various addition reactions, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-[(methylsulfonyl)oxy]heptanoate: Similar structure but lacks the double bond in the hept-2-enoate chain.
Ethyl 7-[(tosyl)oxy]hept-2-enoate: Similar structure but with a tosyl group instead of a methanesulfonyl group.
Ethyl 7-[(mesyl)oxy]hept-2-enoate: Similar structure with a mesyl group.
Uniqueness
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate is unique due to the presence of both a methanesulfonyl group and a double bond in the hept-2-enoate chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
124668-81-1 |
|---|---|
Formule moléculaire |
C10H18O5S |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
ethyl 7-methylsulfonyloxyhept-2-enoate |
InChI |
InChI=1S/C10H18O5S/c1-3-14-10(11)8-6-4-5-7-9-15-16(2,12)13/h6,8H,3-5,7,9H2,1-2H3 |
Clé InChI |
IXNLTRMWXPPGOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCCCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
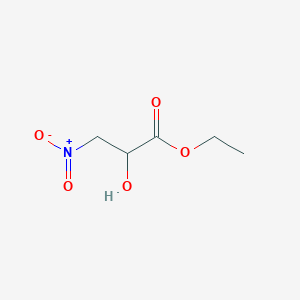
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
